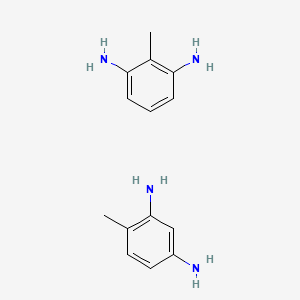

2,4/2,6-Diaminotoluene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4/2,6-Diaminotoluene is a useful research compound. Its molecular formula is C14H20N4 and its molecular weight is 244.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dye Production

Both 2,4-TDA and 2,6-TDA serve as intermediates in the synthesis of azo dyes. The structural properties of these compounds allow them to form stable dye structures through diazotization and coupling reactions.

- Table 1: Common Dyes Produced Using TDA Isomers

| Dye Name | TDA Isomer Used | Application Area |

|---|---|---|

| Direct Black 38 | 2,4-TDA | Textile |

| Acid Yellow 23 | 2,6-TDA | Leather |

Polyurethane Production

2,4-TDA is particularly important in the production of toluene diisocyanate (TDI), a key component in flexible polyurethane foams. TDI is derived from the reaction of TDA with phosgene.

- Case Study: Polyurethane Foam Manufacturing

In a study assessing worker exposure to TDI during foam production, urinary levels of TDA were monitored to evaluate exposure risks. This method proved effective for occupational health assessments .

Pharmaceuticals

The pharmaceutical industry utilizes 2,6-TDA as an intermediate for synthesizing various medicinal compounds. Its role in producing active pharmaceutical ingredients (APIs) has been documented due to its reactivity and ability to form complex structures.

- Example: Synthesis of Antimicrobial Agents

Research indicates that derivatives of 2,6-TDA exhibit antimicrobial properties and are being explored for developing new antibiotics.

Toxicological Considerations

While both isomers have beneficial applications, they also pose health risks. Toxicological profiles indicate that exposure to 2,4-TDA can lead to adverse effects such as liver tumors in rodent studies . In contrast, 2,6-TDA has not shown significant carcinogenic potential under similar conditions .

- Table 2: Toxicological Data Summary

| Isomer | Carcinogenicity | Main Health Risks |

|---|---|---|

| 2,4-TDA | Yes | Liver tumors, respiratory issues |

| 2,6-TDA | No | Mild irritant effects |

Environmental Impact

The environmental impact of TDA isomers is an area of concern due to their potential toxicity and persistence in ecosystems. Regulatory assessments have been conducted to evaluate their safety profiles and environmental risks associated with industrial use .

Analyse Chemischer Reaktionen

Reaction with Isocyanates

DATs are precursors to toluene diisocyanate (TDI), a critical monomer in polyurethane production:

-

Phosgene Route :

2,4-DAT+2COCl2→2,4-TDI+2HCl[4] -

Non-Phosgene Route :

Reaction with dimethyl carbonate (DMC) or urea derivatives under catalytic conditions .

| TDI Isomer | Industrial Yield (%) | Purity (%) |

|---|---|---|

| 2,4-TDI | 85–90 | 99.8 |

| 2,6-TDI | 10–15 | 99.5 |

Azo Dye Formation

DATs react with diazonium salts to form cationic azo dyes:

-

Example :

2,4-DAT+C6H5N2+→Basic Orange 1[4][6] -

Conditions : Acidic medium, 0–5°C, with sodium nitrite for diazotization .

| Dye Product | λ_max (nm) | Application |

|---|---|---|

| Basic Orange 1 | 490 | Textile, Paper |

| Basic Yellow 9 | 430 | Leather, Ink |

Acetylation for Analytical Derivatization

DATs are acetylated to improve stability and detectability in HPLC analyses:

-

Procedure :

2,4-DAT+(CH3CO)2O→2,4-Bisacetamidotoluene[2]

| Parameter | 2,4-Bisacetamidotoluene | 2,6-Bisacetamidotoluene |

|---|---|---|

| Melting Point (°C) | 230 | 318 |

| HPLC Retention (min) | 8.2 | 9.6 |

Photolytic Degradation

In aqueous environments, DATs undergo photolysis under UV light:

Biochemical Transformations

DATs are metabolized in vivo via N-acetylation and oxidation:

| Parameter | 2,4-DAT | 2,6-DAT |

|---|---|---|

| LD₅₀ (Rat, oral) | 260 mg/kg | 480 mg/kg |

| Carcinogenicity | Group B2 | Not classified |

Polymerization Inhibitors

DATs act as stabilizers in radical polymerization by scavenging peroxides:

Eigenschaften

Molekularformel |

C14H20N4 |

|---|---|

Molekulargewicht |

244.34 g/mol |

IUPAC-Name |

2-methylbenzene-1,3-diamine;4-methylbenzene-1,3-diamine |

InChI |

InChI=1S/2C7H10N2/c1-5-2-3-6(8)4-7(5)9;1-5-6(8)3-2-4-7(5)9/h2*2-4H,8-9H2,1H3 |

InChI-Schlüssel |

GWXQNFKETHVQIZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N)N.CC1=C(C=CC=C1N)N |

Kanonische SMILES |

CC1=C(C=C(C=C1)N)N.CC1=C(C=CC=C1N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.